N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzodiazepines are a class of drugs that are widely used for several indications . They were first discovered in the mid-1950s by chemist Leo Sternbach and his research group . Benzodiazepines are synthetic substances normally seen as pharmaceutically-manufactured tablets, capsules, and occasionally as injectables .
Synthesis Analysis
Benzodiazepines are synthesized through various methods. One approach involves a Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent cyclocondensation .
Molecular Structure Analysis
The fully systematic (IUPAC) name for the nucleus of the benzodiazepine group is 2,3-diazabicyclo [5.4.0]undeca-3,5,7,9,11pentaene . The different drugs have varying substituents on this basic skeleton .
Chemical Reactions Analysis
Benzodiazepines are synthesized through various chemical reactions. For example, one method involves a carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .
Physical And Chemical Properties Analysis
Benzodiazepines are synthetic substances normally seen as pharmaceutically-manufactured tablets, capsules, and occasionally as injectables .
Scientific Research Applications
Biodegradation in Wastewater Treatment One significant application of compounds related to N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide, such as Carbamazepine (CBZ) and its derivatives, lies in the study of their biodegradation in wastewater treatment processes. For instance, Kaiser et al. (2014) explored the transformation of Oxcarbazepine (OXC) and its metabolites in wastewater treatment plants (WWTPs), finding several transformation products and elucidating potential pathways. This research is pivotal for understanding the environmental impact and treatment of these pharmaceutical compounds (Kaiser et al., 2014).
Antimicrobial Activity Another area of research is the synthesis of derivatives of benzo[b][1,4]diazepines and their antimicrobial properties. For example, Kumar et al. (2013) synthesized 2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines and evaluated their antibacterial and antifungal activities, yielding results comparable to ciprofloxacin and fluconazole (Kumar et al., 2013).
Metabolism Studies in Humans Research by Bellucci et al. (1987) focuses on the metabolic pathways of Carbamazepine in humans, particularly the enzymatic hydrolysis of its epoxide. Such studies are crucial for understanding the pharmacokinetics and dynamics of these compounds in human physiology (Bellucci et al., 1987).
Novel Synthetic Approaches Research into new methods of synthesis for related compounds is also significant. For instance, Heckendorn (1987) explored the synthesis of triazolo[1,4]benzodiazepine-carboxamides from azomalonates, contributing to the development of novel pharmacologically active compounds (Heckendorn, 1987).
Antiallergic Activity Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines with potential antiallergic properties. Their study indicates the potential therapeutic applications of benzodiazepine derivatives in treating allergies (Nohara et al., 1985).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-3-27-19(28-4-2)11-12-22-20(25)14-9-10-17-18(13-14)24-21(26)15-7-5-6-8-16(15)23-17/h5-10,13,19,23H,3-4,11-12H2,1-2H3,(H,22,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXGGKMHTADXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCNC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C3C(=O)N2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.